6-(cyclohexylmethoxy)-2-fluoro-7H-purine

CDK inhibitor synthesis SNAr reaction Structure-activity relationship (SAR)

6-(Cyclohexylmethoxy)-2-fluoro-7H-purine is a bicyclic purine derivative characterized by a cyclohexylmethoxy substituent at the O6-position and a fluorine atom at the C2-position. This compound is not primarily a final bioactive endpoint but rather the essential synthetic linchpin in the structure-based design of potent cyclin-dependent kinase (CDK) inhibitors.

Molecular Formula C12H15FN4O
Molecular Weight 250.27 g/mol
CAS No. 444723-30-2
Cat. No. B11862796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(cyclohexylmethoxy)-2-fluoro-7H-purine
CAS444723-30-2
Molecular FormulaC12H15FN4O
Molecular Weight250.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=NC(=NC3=C2NC=N3)F
InChIInChI=1S/C12H15FN4O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,14,15,16,17)
InChIKeyDGKRQQBVRRZXHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Cyclohexylmethoxy)-2-fluoro-7H-purine (CAS 444723-30-2): A Strategic Electrophilic Building Block for Purine-Focused Kinase Libraries


6-(Cyclohexylmethoxy)-2-fluoro-7H-purine is a bicyclic purine derivative characterized by a cyclohexylmethoxy substituent at the O6-position and a fluorine atom at the C2-position . This compound is not primarily a final bioactive endpoint but rather the essential synthetic linchpin in the structure-based design of potent cyclin-dependent kinase (CDK) inhibitors [1]. Its primary value to a research or procurement program lies in its role as the key fluoro intermediate (designated 'compound 6') that enables the introduction of diverse aromatic amines via SNAr chemistry, a step that is critical for accessing the nanomolar potency achieved by advanced leads like NU6102 [2].

Why 6-(Cyclohexylmethoxy)-2-fluoro-7H-purine Cannot Be Replaced by Generic Purine Halides in CDK Inhibitor Synthesis


Generic purine halides (e.g., 6-chloro or 2,6-dichloropurine) fail to recapitulate the specific value of this compound for two critical reasons. First, the O6-cyclohexylmethoxy group has been structurally identified as the optimal substituent for occupying the ribose-binding pocket of CDK2, a key interaction that is pre-installed and cannot be added later [1]. Second, the C2-fluoro substituent is not merely a leaving group but a carefully selected electrophile. Its reactivity, dramatically accelerated in trifluoroethanol/trifluoroacetic acid (TFE/TFA) systems, is essential for the efficient, late-stage diversification of the scaffold with complex, functionalized anilines—a reaction that both 6-chloro (often more reactive but less selective) and 2-amino (inert) analogs cannot perform under comparable conditions [2]. Substitution with a different electrophile would necessitate a complete re-optimization of the synthetic sequence and likely fail to yield the same final inhibitors.

Technical Evidence for 6-(Cyclohexylmethoxy)-2-fluoro-7H-purine: Quantified Superiority as a CDK Inhibitor Precursor


Versatile Electrophile for Late-Stage Diversification vs. Inert 2-Amino Lead Compound

The 2-fluoro substituent on the target compound is essential for its function as a synthetic hub. Unlike the lead compound NU2058, which bears a chemically inert 2-amino group, the C2-fluoro group is a versatile electrophile. This allows for the direct and efficient synthesis of a library of 45 N2-substituted analogs by reaction with various anilines, a transformation impossible with the 2-amino compound [1]. This capability was critical for discovering that adding an anilino group could increase potency by over 10,000-fold, culminating in the nanomolar inhibitor NU6102 (IC50 CDK1 = 9.5 nM, CDK2 = 5.4 nM) [1].

CDK inhibitor synthesis SNAr reaction Structure-activity relationship (SAR)

Accelerated SNAr Reactivity Compared to Other Purine Electrophiles

The target compound demonstrates a significant kinetic advantage in its primary application. Its SNAr displacement reactions with substituted anilines are dramatically accelerated in a TFE/TFA solvent system. This specific and quantifiable rate enhancement, which is not general for all purine electrophiles, enables efficient parallel synthesis. This methodology was shown to be effective across seven discrete heterocyclic scaffolds, but yields are typically in the 50-90% range when starting from this specific fluoro intermediate, showcasing its superior and reliable reactivity profile [1].

Medicinal chemistry Synthetic methodology Fluorine chemistry

Pre-Installed Optimal Pharmacophore for CDK2 Ribose Pocket Binding

A foundational piece of SAR for this series is that the O6-cyclohexylmethoxy group, pre-installed in the target compound, is the optimal substituent for binding in the ribose pocket of CDK2, validated through an initial screen of 58 O6-substituted guanines [1]. This means the core scaffold is already optimized for its target; the C2-fluoro handle is perfectly positioned for the critical next step of vectoring into the kinase specificity surface. Procuring this specific intermediate effectively buys the validated core of a nanomolar inhibitor series, avoiding the need to re-explore this vector. Deletion of the 6-substituent abrogated activity against both Nek2 and CDK2 in a related study, demonstrating its non-negotiable role [2].

Structure-based drug design CDK2 inhibitor Fragment-based drug discovery

High-Value Procurement Scenarios for 6-(Cyclohexylmethoxy)-2-fluoro-7H-purine


Core Scaffold for Focused CDK2/1 Inhibitor Library Synthesis

The primary and highest-value use case is as the central, validated scaffold for generating diverse, potent CDK1/2 inhibitors. Research groups can purchase this intermediate to efficiently prepare a library of 2-arylaminopurines, systematically exploring the ATP-binding site's 'specificity surface.' This directly replicates the published strategy that led from the micromolar lead NU2058 to the nanomolar clinical candidate NU6102, drastically reducing the synthetic burden in a kinase drug discovery program [1].

Methodological Benchmark for SNAr Reactions on Heterocycles

This compound serves as an ideal, well-characterized substrate for developing and benchmarking new synthetic methods for nucleophilic aromatic substitution. Its established reactivity profile in TFE/TFA systems (with typical yields of 50-90%) [2] provides a standardized baseline against which new catalytic methods, alternative solvents, or novel amine coupling partners can be quantitatively compared, making it a valuable tool for a synthetic methodology lab.

Precursor for 18F-Labeled Purine PET Tracers

A patented application explicitly describes the use of a 2-fluoro-7H-purine derivative as a precursor for preparing marked purine derivatives, specifically through fluorination reactions for positron emission tomography (PET) imaging agents [3]. The presence of the pre-installed fluorine atom makes this scaffold a potential starting point for developing novel 18F-labeled probes for imaging kinase expression in oncology, adding a distinct translational research dimension to its procurement value.

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